molecular formula C25H26ClNO9 B040723 Amrubicin hydrochloride CAS No. 92470-31-0

Amrubicin hydrochloride

Cat. No.: B040723
CAS No.: 92470-31-0
M. Wt: 519.9 g/mol
InChI Key: BHMLHEQFWVQAJS-IITOGVPQSA-N
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Description

Amrubicin hydrochloride is a third-generation synthetic anthracycline used primarily in the treatment of small cell lung cancer and non-small cell lung cancer. It was first approved for use in Japan in 2002 and has since been marketed under the brand name Calsed. This compound is known for its potent anticancer properties, which are attributed to its ability to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division .

Scientific Research Applications

Amrubicin hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

As an anthracycline, Amrubicin has antimitotic and cytotoxic activity through a variety of mechanisms of action . It forms complexes with DNA via intercalation between base pairs, and it inhibits topoisomerase II enzyme activity by stabilizing the DNA-topoisomerase II complex .

Safety and Hazards

Amrubicin hydrochloride is known to cause severe myelotoxicity . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Amrubicin is currently in development for the treatment of small cell lung cancer . In the future, it will be necessary to consider whether the treatment strategy for SCLC should be platinum combination chemotherapy with ICIs followed by cytotoxic anticancer agents or platinum combination chemotherapy followed by ICIs and cytotoxic anticancer agents such as amrubicin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amrubicin hydrochloride involves multiple steps, starting from an anthracycline compound. One common starting material is ε-rhodomycinone or daunomycinone. The synthetic pathway includes a glycosylation reaction where an aglycon of amrubicin is glycosylated to produce the final product . The reaction conditions typically involve the use of reagents such as potassium cyanide, ammonium carbonate, acetic anhydride, and methanol .

Industrial Production Methods

Industrial production of this compound follows a semi-synthetic method that combines traditional chemical synthetic steps with biosynthetic steps. This method ensures high yield and purity of the final product. The process includes optical resolution, esterification, Friedel-Crafts cyclocondensation, and glycosylation .

Chemical Reactions Analysis

Types of Reactions

Amrubicin hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium cyanide, ammonium carbonate, acetic anhydride, methanol, and hydrochloric acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include amrubicinol, the active metabolite of amrubicin, and various intermediate compounds used in the synthesis of this compound .

Properties

IUPAC Name

(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMLHEQFWVQAJS-IITOGVPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911577
Record name 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110311-30-3
Record name Amrubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110311-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amrubicin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMRUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL6MP8FZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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